molecular formula C22H21N3O2S B215845 1-Acetyl-2,2-dimethyl-4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,2-dihydroquinoline

1-Acetyl-2,2-dimethyl-4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,2-dihydroquinoline

Cat. No. B215845
M. Wt: 391.5 g/mol
InChI Key: WRVFJJZKQPOPJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetyl-2,2-dimethyl-4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,2-dihydroquinoline is a chemical compound that has gained significant attention in scientific research due to its potential use in various applications.

Mechanism of Action

The mechanism of action of 1-Acetyl-2,2-dimethyl-4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,2-dihydroquinoline involves the inhibition of various signaling pathways that are involved in cancer cell growth and survival. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. It also inhibits the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
1-Acetyl-2,2-dimethyl-4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,2-dihydroquinoline has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and disrupt the cell cycle. It also has anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-Acetyl-2,2-dimethyl-4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,2-dihydroquinoline in lab experiments is its potent anticancer activity. It has been shown to be effective against various cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 1-Acetyl-2,2-dimethyl-4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,2-dihydroquinoline. One direction is to investigate its potential use in combination with other anticancer agents to enhance its efficacy. Another direction is to study its mechanism of action in more detail to identify other signaling pathways that it may target. Additionally, further research is needed to optimize the synthesis method of this compound to improve its solubility and bioavailability.

Synthesis Methods

The synthesis of 1-Acetyl-2,2-dimethyl-4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,2-dihydroquinoline involves the reaction of 2,2-dimethyl-1,2-dihydroquinoline-1-acetic acid with thionyl chloride, followed by the reaction with 5-phenyl-1,3,4-oxadiazole-2-thiol in the presence of potassium carbonate. The resulting product is then acetylated using acetic anhydride and triethylamine to obtain the final compound.

Scientific Research Applications

1-Acetyl-2,2-dimethyl-4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,2-dihydroquinoline has been studied for its potential use in various scientific research applications. One of the most notable applications is in the field of cancer research. This compound has been shown to possess potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It works by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle.

properties

Product Name

1-Acetyl-2,2-dimethyl-4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,2-dihydroquinoline

Molecular Formula

C22H21N3O2S

Molecular Weight

391.5 g/mol

IUPAC Name

1-[2,2-dimethyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]quinolin-1-yl]ethanone

InChI

InChI=1S/C22H21N3O2S/c1-15(26)25-19-12-8-7-11-18(19)17(13-22(25,2)3)14-28-21-24-23-20(27-21)16-9-5-4-6-10-16/h4-13H,14H2,1-3H3

InChI Key

WRVFJJZKQPOPJF-UHFFFAOYSA-N

SMILES

CC(=O)N1C2=CC=CC=C2C(=CC1(C)C)CSC3=NN=C(O3)C4=CC=CC=C4

Canonical SMILES

CC(=O)N1C2=CC=CC=C2C(=CC1(C)C)CSC3=NN=C(O3)C4=CC=CC=C4

Origin of Product

United States

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